molecular formula C18H15FN2OS B2896460 N-(4-fluorophenyl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide CAS No. 379238-74-1

N-(4-fluorophenyl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide

Cat. No.: B2896460
CAS No.: 379238-74-1
M. Wt: 326.39
InChI Key: QMYBNTGTTISPGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide is a sulfanyl acetamide derivative featuring a 4-methylquinoline moiety linked via a sulfur atom to an acetamide backbone substituted with a 4-fluorophenyl group. The fluorophenyl and sulfanyl groups are critical for hydrogen bonding and hydrophobic interactions, influencing molecular recognition and binding to biological targets .

Properties

IUPAC Name

N-(4-fluorophenyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2OS/c1-12-10-18(21-16-5-3-2-4-15(12)16)23-11-17(22)20-14-8-6-13(19)7-9-14/h2-10H,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMYBNTGTTISPGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)SCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • Molecular Formula : C₁₈H₁₄F₂N₂OS
  • Molecular Weight : 344.4 g/mol

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of quinoline have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Enterococcus faecalis.

Table 1: Antimicrobial Activity Overview

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AS. aureus15.625 μM
Compound BE. faecalis62.5 μM
This compoundMRSATBD
This compoundE. coliTBD

Note : TBD indicates that specific MIC values for this compound were not available in the reviewed literature.

The mechanism of action for similar compounds has been linked to the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways. This bactericidal action is particularly effective against biofilm-forming bacteria, which are often resistant to conventional antibiotics.

Case Studies and Research Findings

  • Study on Antibiofilm Activity :
    A study highlighted that certain quinoline derivatives exhibited moderate-to-good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA). The minimum biofilm inhibitory concentration (MBIC) ranged from 62.216 to 124.432 µg/mL, demonstrating the potential of these compounds in combating biofilm-related infections .
  • In Vitro Testing :
    In vitro assays showed that compounds with similar structures to this compound were effective against a broad spectrum of microbial strains, including both Gram-positive and Gram-negative bacteria . The results indicated a dual mechanism involving both bactericidal and bacteriostatic effects.
  • Synergistic Effects :
    Some studies have explored the synergistic effects of combining this compound with other antimicrobial agents, which resulted in enhanced efficacy against resistant strains. Such combinations may offer new therapeutic strategies in treating infections caused by multidrug-resistant organisms.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Biological Activity/Target
N-(4-fluorophenyl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide (Target) C₁₈H₁₅FN₂OS 334.39 4-methylquinolin-2-yl, 4-fluorophenyl Not reported
2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide-dimer C₂₄H₂₂F₂N₈O₂S₂ 572.62 Dimeric structure, 4,6-diaminopyrimidin-2-yl Anti-COVID-19 (molecular docking study)
N-(4-fluorophenyl)-2-[(3-isobutyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide C₂₁H₂₀FN₃O₂S 405.47 Isobutyl-quinazolinone Not reported (structural analog)
2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide C₂₄H₁₉ClN₂O₂S 434.94 Chloro-quinolinone, 4-methylphenyl Not reported (structural analog)
N-(2-fluorophenyl)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide C₁₈H₁₆FN₃OS 341.41 Triazole, 4-methylphenyl, 2-fluorophenyl Kinase inhibition (potential application)

Key Observations:

  • Quinoline vs.
  • Fluorophenyl Position : The position of the fluorine substituent (e.g., 4-fluorophenyl in the target vs. 2-fluorophenyl in ) affects steric and electronic interactions with targets.
  • Dimeric Structures : The dimeric analog exhibited enhanced binding in anti-COVID-19 studies due to increased surface area for target interaction.

Key Observations:

  • Sulfanyl Acetamide Scaffold : The sulfanyl acetamide core is versatile, enabling binding to diverse targets (e.g., MMP-9 , Orco receptors ).
  • Substituent Impact : Bulky substituents (e.g., isobutyl in ) may reduce bioavailability but enhance target specificity.
  • Enzyme Inhibition : Compounds with indole-oxadiazole hybrids (e.g., ) show moderate enzyme inhibition, suggesting the need for further optimization.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.